molecular formula C21H21O4P B13848992 Bis(o-cresyl) p-Cresyl Phosphate

Bis(o-cresyl) p-Cresyl Phosphate

Cat. No.: B13848992
M. Wt: 368.4 g/mol
InChI Key: JNTXWMBTWZTKRP-UHFFFAOYSA-N
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Description

Bis(o-cresyl) p-Cresyl Phosphate is an organophosphate compound widely used as a flame retardant in various industrial applications.

Preparation Methods

The synthesis of Bis(o-cresyl) p-Cresyl Phosphate involves the reaction of cresol with phosphorus oxychloride in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours. Industrial production methods often involve continuous processes to ensure high yield and purity .

Chemical Reactions Analysis

Bis(o-cresyl) p-Cresyl Phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different organophosphate compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Bis(o-cresyl) p-Cresyl Phosphate has several scientific research applications:

    Chemistry: It is used as a flame retardant additive in polymers and resins.

    Biology: Studies have explored its effects on biological systems, particularly its potential neurotoxicity.

    Medicine: Research has investigated its potential use in drug delivery systems.

    Industry: It is widely used in the manufacturing of flame-retardant materials, lubricants, and hydraulic fluids.

Mechanism of Action

The mechanism of action of Bis(o-cresyl) p-Cresyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine in synapses and resulting in neurotoxic effects. The pathways involved include the inhibition of cholinergic neurotransmission and the induction of oxidative stress .

Comparison with Similar Compounds

Bis(o-cresyl) p-Cresyl Phosphate is similar to other organophosphate compounds such as:

    Tricresyl Phosphate: Used as a plasticizer and flame retardant.

    Triphenyl Phosphate: Used as a flame retardant and plasticizer.

    Trixylyl Phosphate: Used as a flame retardant and lubricant additive.

What sets this compound apart is its specific structure, which provides unique flame-retardant properties and potential neurotoxic effects.

Properties

Molecular Formula

C21H21O4P

Molecular Weight

368.4 g/mol

IUPAC Name

bis(2-methylphenyl) (4-methylphenyl) phosphate

InChI

InChI=1S/C21H21O4P/c1-16-12-14-19(15-13-16)23-26(22,24-20-10-6-4-8-17(20)2)25-21-11-7-5-9-18(21)3/h4-15H,1-3H3

InChI Key

JNTXWMBTWZTKRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C

Origin of Product

United States

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